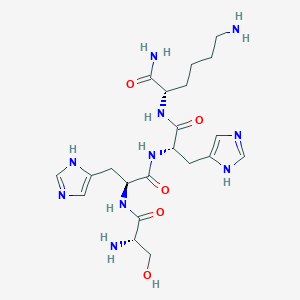
L-Seryl-L-histidyl-L-histidyl-L-lysinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-histidyl-L-histidyl-L-lysinamide is a peptide compound composed of the amino acids serine, histidine, and lysine. Peptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Seryl-L-histidyl-L-histidyl-L-lysinamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow the next amino acid to couple. The final peptide is cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve automated peptide synthesizers, which can handle large-scale production efficiently. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-histidyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups in lysine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives .
Applications De Recherche Scientifique
L-Seryl-L-histidyl-L-histidyl-L-lysinamide has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Seryl-L-histidyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues can participate in catalytic activities, while the lysine residue can form ionic interactions with negatively charged molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-histidyl-L-leucine: Another peptide with similar amino acid composition but different biological activities.
L-Seryl-L-histidyl-L-glutamic acid: Contains glutamic acid instead of lysine, leading to different chemical properties and applications.
Uniqueness
L-Seryl-L-histidyl-L-histidyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications. The presence of two histidine residues may enhance its ability to participate in metal ion coordination and catalytic processes .
Propriétés
Numéro CAS |
834861-81-3 |
|---|---|
Formule moléculaire |
C21H34N10O5 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H34N10O5/c22-4-2-1-3-15(18(24)33)29-20(35)17(6-13-8-26-11-28-13)31-21(36)16(5-12-7-25-10-27-12)30-19(34)14(23)9-32/h7-8,10-11,14-17,32H,1-6,9,22-23H2,(H2,24,33)(H,25,27)(H,26,28)(H,29,35)(H,30,34)(H,31,36)/t14-,15-,16-,17-/m0/s1 |
Clé InChI |
STZGSLKKURJHMM-QAETUUGQSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-{[(2-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14209101.png)
![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
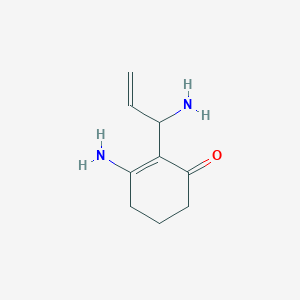
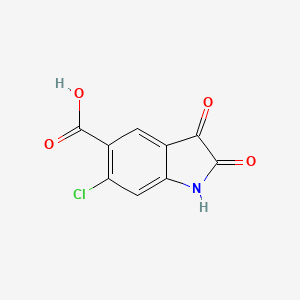
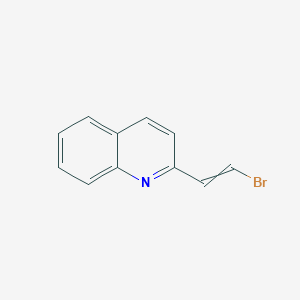
![3,3-Diethyl-5-[2-(1H-imidazol-1-yl)ethyl]oxolan-2-one](/img/structure/B14209130.png)
![4-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzoic acid](/img/structure/B14209137.png)

![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
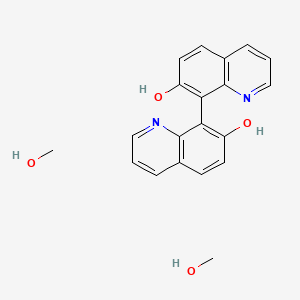
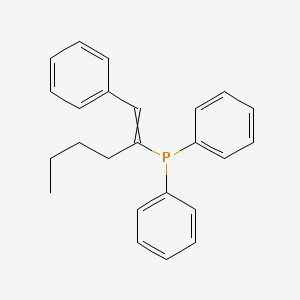
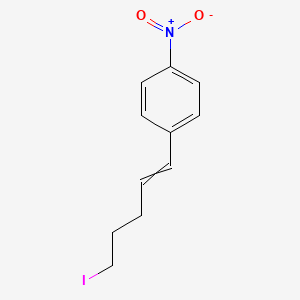
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
